molecular formula C19H20N2O6S2 B5103378 diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate

diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B5103378
M. Wt: 436.5 g/mol
InChI Key: HPNQGABRPSHYQI-CMDGGOBGSA-N
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Description

Diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate is a complex organic compound that features a thiophene ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate typically involves multiple steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Furan-2-yl Group: The furan-2-yl group can be introduced through a Heck coupling reaction, where a furan-2-yl halide reacts with an alkene in the presence of a palladium catalyst.

    Carbamothioylation: The carbamothioyl group can be introduced by reacting the intermediate with thiourea under basic conditions.

    Esterification: The final step involves esterification of the carboxylic acid groups with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene and furan rings, leading to the formation of sulfoxides and furans.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Electrophilic substitution reactions can occur at the thiophene and furan rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like bromine or chloromethyl methyl ether can be used for substitution reactions.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated thiophene and furan derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as ligands for receptor binding studies.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as organic semiconductors or photovoltaic cells.

Mechanism of Action

The mechanism of action of diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate would depend on its specific application. For example, if used as an enzyme inhibitor, it may bind to the active site of the enzyme, blocking substrate access. If used in materials science, its electronic properties would be of primary interest.

Comparison with Similar Compounds

Similar Compounds

  • Diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]-3-methylthiophene-2,4-dicarboxylate
  • Diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamoylamino]-3-methylthiophene-2,4-dicarboxylate

Uniqueness

The presence of the carbamothioyl group in diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate distinguishes it from similar compounds, potentially offering unique reactivity and biological activity.

Properties

IUPAC Name

diethyl 5-[[(E)-3-(furan-2-yl)prop-2-enoyl]carbamothioylamino]-3-methylthiophene-2,4-dicarboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6S2/c1-4-25-17(23)14-11(3)15(18(24)26-5-2)29-16(14)21-19(28)20-13(22)9-8-12-7-6-10-27-12/h6-10H,4-5H2,1-3H3,(H2,20,21,22,28)/b9-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPNQGABRPSHYQI-CMDGGOBGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=S)NC(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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